molecular formula C11H11N3O2 B2535389 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1156404-65-7

2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2535389
CAS No.: 1156404-65-7
M. Wt: 217.228
InChI Key: ZUDBWMDJEQNLRU-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with pyrazine and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of pyrazine derivatives with pyrrole intermediates. One common method involves the reaction of 2,5-dimethylpyrrole with pyrazine-2-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the pyrazine substitution, which may affect its biological activity and chemical properties.

    1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid: Similar structure but without the dimethyl groups, leading to different reactivity and applications.

Uniqueness

2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both dimethyl and pyrazine groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-5-9(11(15)16)8(2)14(7)10-6-12-3-4-13-10/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDBWMDJEQNLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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